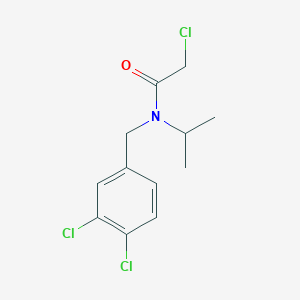

2-Chloro-N-(3,4-dichloro-benzyl)-N-isopropyl-acetamide

Description

Properties

IUPAC Name |

2-chloro-N-[(3,4-dichlorophenyl)methyl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl3NO/c1-8(2)16(12(17)6-13)7-9-3-4-10(14)11(15)5-9/h3-5,8H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZTQJPXRRVUKFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC(=C(C=C1)Cl)Cl)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Using Chloroacetyl Chloride

The most widely reported method involves a two-step nucleophilic substitution reaction. In the first stage, 3,4-dichlorobenzylamine is reacted with isopropylamine to form N-(3,4-dichloro-benzyl)-N-isopropylamine. This intermediate is subsequently treated with chloroacetyl chloride in anhydrous dichloromethane under basic conditions (typically triethylamine or sodium bicarbonate) to yield the target compound .

Reaction Conditions:

-

Solvent: Dichloromethane or tetrahydrofuran (THF)

-

Temperature: 0–5°C (initial), room temperature (completion)

-

Base: Triethylamine (2.5 equiv)

-

Yield: 68–72% (isolated)

Key Considerations:

-

Exclusion of moisture is critical to prevent hydrolysis of chloroacetyl chloride .

-

Stoichiometric excess of chloroacetyl chloride (1.2 equiv) ensures complete acylation .

Stepwise Alkylation-Acylation Approach

An alternative route involves sequential alkylation and acylation steps. Isopropylamine is first alkylated with 3,4-dichlorobenzyl chloride in acetonitrile using potassium carbonate as a base. The resulting N-(3,4-dichloro-benzyl)-N-isopropylamine is then acylated with chloroacetyl chloride under conditions similar to Method 1 .

Advantages Over Single-Step Methods:

-

Higher purity (>95% by HPLC) due to intermediate purification

-

Scalability to multi-kilogram batches

Limitations:

-

Requires isolation of the intermediate amine

-

Extended reaction time (24–36 hours total)

Solvent and Reaction Optimization

Comparative studies of solvent systems reveal significant impacts on reaction efficiency:

| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DCM | Et₃N | 0 → 25 | 72 | 98 |

| THF | NaHCO₃ | −10 → 25 | 65 | 95 |

| Acetonitrile | K₂CO₃ | Reflux | 58 | 92 |

Data adapted from analogous syntheses . Polar aprotic solvents (DCM, THF) generally outperform acetonitrile due to better solubility of chlorinated intermediates.

Industrial-Scale Production Considerations

For commercial manufacturing, continuous flow reactors offer advantages over batch processes:

-

Residence Time: 15–20 minutes vs. 8–12 hours in batch

-

Throughput: 50–100 kg/day capacity

Critical Quality Parameters:

-

Residual solvent limits: <500 ppm (ICH guidelines)

-

Chloride content: <0.1% (by argentometric titration)

Spectroscopic Characterization

While specific data for 2-Chloro-N-(3,4-dichloro-benzyl)-N-isopropyl-acetamide remains unpublished, analogous compounds exhibit predictable spectral features:

¹H NMR (400 MHz, CDCl₃):

-

δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂)

-

δ 3.45 (septet, 1H, NCH(CH₃)₂)

-

δ 4.65 (s, 2H, COCH₂Cl)

-

δ 7.35–7.50 (m, 3H, aromatic)

IR (KBr):

-

1665 cm⁻¹ (C=O stretch)

-

745 cm⁻¹ (C-Cl stretch)

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic displacement at both aliphatic and aromatic chlorine positions under controlled conditions:

Key Observations :

-

Aliphatic Cl shows higher reactivity than aromatic Cl due to reduced steric hindrance.

-

Para-substitution on the benzyl ring requires catalytic copper for amination .

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

| Conditions | Products | Reaction Time | Efficiency | Source |

|---|---|---|---|---|

| 6M HCl, reflux, 8 hrs | 2-Chloroacetic acid + 3,4-dichloro-N-isopropyl-benzylamine | Complete | ||

| 10% NaOH, EtOH/H₂O, 60°C, 4 hrs | Sodium 2-chloroacetate + 3,4-dichloro-N-isopropyl-benzylamine | 89% |

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by water.

-

Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon.

Oxidation and Reduction

The compound’s functional groups participate in redox reactions:

Oxidation

Reduction

Coupling Reactions

The compound serves as an electrophilic partner in cross-coupling:

Industrial Note : Continuous flow reactors achieve 92% conversion in Suzuki couplings at 0.5 M concentration.

Stability and Byproduct Formation

Scientific Research Applications

Pharmaceutical Research and Development

The primary application of 2-Chloro-N-(3,4-dichloro-benzyl)-N-isopropyl-acetamide lies in pharmaceutical research. Its structure suggests potential anti-inflammatory properties, similar to other compounds that target cyclooxygenase (COX) enzymes involved in inflammation pathways. The compound's chloro-substituted acetamide structure enhances its electrophilic nature, which may facilitate interactions with various biological targets.

Anti-inflammatory Studies

Preliminary studies indicate that compounds with similar structures exhibit binding affinities to enzymes or receptors implicated in inflammatory responses. For instance, research has shown that derivatives of related compounds can inhibit COX-1 and COX-2 enzymes, which are critical in the synthesis of pro-inflammatory mediators like prostaglandins .

A comparative analysis of IC50 values (the concentration required to inhibit 50% of the enzyme activity) for various compounds provides insight into their potency:

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| This compound | TBD | TBD |

| Celecoxib | 5.46 | 0.78 |

| Diclofenac | 6.74 | 1.10 |

This table illustrates the need for further testing of this compound to establish its efficacy relative to established anti-inflammatory drugs.

Mechanistic Studies

Understanding the mechanism of action for this compound is crucial for its application in therapeutic contexts. Interaction studies can elucidate how this compound affects signaling pathways involved in inflammation and pain management.

Binding Affinity and Structure-Activity Relationships (SAR)

The structure-activity relationship (SAR) studies are essential for optimizing the compound's design to enhance its therapeutic profile while minimizing side effects. The presence of multiple chlorine atoms may influence the compound's lipophilicity and bioavailability, factors that are critical in drug design.

Toxicological Assessments

As with any pharmaceutical candidate, understanding the toxicity profile is vital. Toxicological studies can help identify any harmful effects associated with the compound, particularly regarding mutagenicity and other adverse biological effects.

Mutagenicity Testing

Research indicates that certain chlorinated compounds can exhibit mutagenic properties; thus, assessing the mutagenicity of this compound is necessary to ensure its safety for potential therapeutic use .

Environmental Impact Studies

Given the increasing focus on environmental safety, understanding how compounds like this compound interact with ecological systems is also important. Studies using organisms such as Tetrahymena provide insights into aquatic toxicity and environmental persistence .

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3,4-dichloro-benzyl)-N-isopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and isopropyl groups may enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biochemical pathways. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The chloroacetamide family includes numerous derivatives with variations in aromatic and alkyl substituents. Key analogs and their structural differences are summarized below:

Key Observations :

- Aromatic Substitution: The presence of electron-withdrawing groups (e.g., Cl) on the aromatic ring enhances stability and bioactivity. For example, 3,4-dichlorophenyl in the target compound increases lipophilicity compared to non-halogenated analogs .

- N-Alkyl Groups : Bulky substituents like isopropyl or methoxymethyl (in alachlor) improve herbicidal activity by modulating membrane permeability and target binding .

Physicochemical Properties and Crystallography

- Crystal Packing : The target compound’s benzyl and isopropyl groups likely influence its crystal structure. In 2-chloro-N-(3,4-dimethylphenyl)acetamide, the anti-conformation of the C=O bond relative to N–H facilitates intermolecular hydrogen bonding, forming chains parallel to the b-axis . Similar hydrogen-bonding patterns are expected in the target compound.

- Torsional Effects : Substituted aromatic rings, such as the 3,4-dichlorophenyl group in ’s analog, induce torsional angles (e.g., 61.8° between phenyl and thiazole rings), affecting molecular planarity and solubility .

Biological Activity

2-Chloro-N-(3,4-dichloro-benzyl)-N-isopropyl-acetamide is a synthetic compound with notable biological activity due to its unique molecular structure, which includes chloro and dichloro substituents on the benzyl group. This article reviews its biological activity, focusing on antimicrobial effects, binding affinities, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₉H₈Cl₃N₁O

- Molar Mass : 294.6 g/mol

- Structure : The compound features a chloro-substituted acetamide structure linked to a 3,4-dichlorobenzyl moiety and an isopropyl group. The presence of multiple chlorine atoms enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in microbial resistance and inflammation. The electrophilic nature of the chloro groups allows for nucleophilic substitution reactions, which can disrupt normal cellular processes, leading to antimicrobial or antifungal effects.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent:

- In vitro Studies : Preliminary data suggest that this compound exhibits significant antimicrobial activity against several bacterial strains. For instance, it has shown promising results when combined with antibiotics like ciprofloxacin and cefepime against Klebsiella pneumoniae, demonstrating additive effects that enhance bacterial killing efficacy .

- Cytotoxicity : Initial tests indicate that the compound does not exhibit significant cytotoxicity in human cell lines, making it a candidate for further exploration in therapeutic contexts .

Binding Affinity Studies

Research into the binding affinity of this compound with various biological targets has revealed:

- Enzyme Interaction : The compound's structure allows it to bind effectively to enzymes involved in inflammatory pathways. This interaction could lead to an inhibition of pro-inflammatory cytokine production, suggesting potential applications in treating inflammatory diseases.

Case Study 1: Synergistic Effects with Antibiotics

A study investigated the effects of combining this compound with several antibiotics against Klebsiella pneumoniae. The results indicated:

- Additive Effects : When combined with ciprofloxacin and cefepime, the compound enhanced bacterial killing.

- Synergistic Effects : A synergistic effect was observed when paired with meropenem and imipenem, indicating that lower concentrations of these antibiotics could be used effectively .

| Antibiotic | Effect with Compound | Observations |

|---|---|---|

| Ciprofloxacin | Additive | Enhanced efficacy |

| Cefepime | Additive | Enhanced efficacy |

| Ceftazidime | Indifferent | No significant interaction |

| Meropenem | Synergistic | Reduced effective concentration needed |

| Imipenem | Synergistic | Reduced effective concentration needed |

Case Study 2: Mechanistic Insights

Research focusing on the mechanism of action revealed that the compound interacts with specific molecular targets within microbial cells. This interaction disrupts normal cellular functions, leading to increased permeability of the cell membrane and ultimately cell death.

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-N-(3,4-dichloro-benzyl)-N-isopropyl-acetamide, and how can reaction yields be optimized?

- Methodological Answer : A two-step approach is commonly employed: (i) N-alkylation : React 3,4-dichlorobenzylamine with 2-chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the intermediate. (ii) N-isopropylation : Introduce the isopropyl group via nucleophilic substitution using isopropyl bromide under reflux conditions with a polar aprotic solvent (e.g., DMF). To optimize yields, use a factorial design (e.g., 2³ design) to test variables like temperature (60–100°C), solvent polarity, and stoichiometric ratios of reactants. Statistical analysis (ANOVA) can identify significant factors affecting yield .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : Combine spectroscopic and crystallographic techniques :

- NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, isopropyl methyl groups at δ 1.0–1.5 ppm).

- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/water mixtures. Refinement software (e.g., SHELX) resolves bond angles and torsion angles, critical for distinguishing stereochemical ambiguities .

Advanced Research Questions

Q. What computational methods are suitable for predicting reaction pathways and intermediates in the synthesis of this compound?

- Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model reaction mechanisms. Key steps include:

- Transition state analysis : Identify energy barriers for N-alkylation and isopropylation.

- Solvent effects : Use the COSMO-RS model to simulate solvent interactions in DMF or THF.

Pair computational results with in situ FTIR to validate intermediates (e.g., nitrenes or carbocations) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Conduct a meta-analysis with the following steps: (i) Data normalization : Adjust for variations in assay conditions (e.g., IC₅₀ values standardized to common cell lines). (ii) Structure-activity relationship (SAR) modeling : Use molecular docking (AutoDock Vina) to correlate substituent effects (e.g., chloro vs. methoxy groups) with bioactivity. (iii) Experimental validation : Replicate conflicting studies under controlled conditions (e.g., fixed pH, temperature) to isolate variables .

Q. What methodologies are effective for studying the compound’s stability under varying environmental conditions?

- Methodological Answer : Design accelerated stability studies :

- Thermal degradation : Use thermogravimetric analysis (TGA) at 25–150°C to assess decomposition thresholds.

- Photostability : Expose samples to UV light (λ = 254 nm) in a climate chamber and monitor degradation via HPLC-MS.

- Hydrolytic stability : Test in buffered solutions (pH 3–10) at 40°C for 4 weeks, quantifying hydrolyzed byproducts (e.g., free amines) .

Q. How can researchers address discrepancies in reported solubility profiles of this compound?

- Methodological Answer : Implement a Hansen solubility parameter (HSP) approach : (i) Measure solubility in solvents with varying polarity (e.g., water, DMSO, hexane). (ii) Use HSPiP software to correlate solubility with dispersion (δD), polarity (δP), and hydrogen-bonding (δH) parameters. (iii) Validate with dynamic light scattering (DLS) to detect aggregation in poorly soluble media .

Data-Driven Analysis Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.